Flavoxate
Overview
Description
Flavoxate is a carboxylic ester that belongs to the group of medicines called antispasmodics . It is used to help decrease muscle spasms of the bladder and relieve difficult urination . It is also used to treat bladder symptoms such as painful urination, frequent or urgent urination, increased night-time urination, bladder pain, and incontinence (urine leakage) .
Synthesis Analysis
The synthesis of flavoxate hydrochloride is accomplished from o-cresol in 5 steps with 60.3% overall yield using formylation with formaldehyde, Grignard reaction with ethylmagnesium bromide, oxidation with potassium permanganate, Kostanecki-Rabinson cyclization and esterification with thionyl chloride and piperidinoethanol as linear steps .Molecular Structure Analysis
Flavoxate is a member of piperidines, a member of flavones, a carboxylic ester and a tertiary amino compound . The X-ray crystal structure determination revealed that the molecular structure consists of a rigid platform, formed by the chromone system, with two arms, the phenyl group at C(2) and the ester chain at C(8) .Chemical Reactions Analysis
Flavoxate is synthesized via efficient Pd (II) catalysis which provides a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation .Physical And Chemical Properties Analysis
Flavoxate is a carboxylic ester resulting from the formal condensation of 3-methylflavone-8-carboxylic acid with 2- (1-piperidinyl)ethanol . It has a molecular formula of C24H25NO4 and a molecular weight of 391.5 g/mol .Scientific Research Applications
Antioxidant Properties and Health Benefits
The study of flavonoids, to which flavoxate is chemically related, has shown that these compounds possess significant antioxidant properties. These substances are found in a wide range of plants and are known for their ability to reduce free radical formation and scavenge free radicals. This antioxidant activity is crucial because it contributes to reducing oxidative stress, which is associated with various chronic diseases including cardiovascular diseases, cancer, and neurodegenerative disorders (Pietta, 2000). Flavonoids' role in enhancing human health through their consumption in foods rich in these compounds has been highlighted in numerous studies, suggesting potential dietary strategies for disease prevention (Hertog et al., 1993).
Mechanism of Action in Urogynecology
Flavoxate has been the subject of renewed interest in urogynecological practice. Originally introduced in 1967 for treating urinary frequency, urgency, and incontinence, its utility had diminished with the advent of more effective anticholinergic drugs. However, recent reviews suggest that flavoxate's minimal side effects and high tolerability warrant reconsideration for treatment in various urogynecological conditions. Despite the lack of recent randomized controlled trials to assess its efficacy, the historical and ongoing clinical application of flavoxate highlights its importance in the therapeutic landscape (Zor, Aydur, & Dmochowski, 2015).
Bioavailability and Metabolic Effects
The bioavailability and metabolic effects of flavonoids, by extension, can shed light on the potential systemic impacts of flavoxate. Research has significantly advanced our understanding of how flavonoids are absorbed and metabolized in the human body. This knowledge is crucial for appreciating the therapeutic potential of flavoxate, as the gut microbiome plays a significant role in its action. The evolution of flavonoid research from simple antioxidants to molecules with complex effects on cellular processes underscores the need for further studies to explore flavoxate's full potential (Williamson, Kay, & Crozier, 2018).
Antimicrobial Activity
Flavonoids have also been recognized for their antimicrobial activity, which is pertinent to flavoxate's research applications. These compounds, present in various foods and beverages, exhibit significant antifungal, antiviral, and antibacterial activities. The mechanisms of action for some flavonoids include inhibition of DNA gyrase and cytoplasmic membrane function, pointing to potential therapeutic applications in combating infections and understanding resistance mechanisms (Cushnie & Lamb, 2005).
Safety And Hazards
Flavoxate is generally safe but it can cause side effects such as nausea, vomiting, dry mouth, headache, dizziness, drowsiness, pounding heartbeats or fluttering in your chest, confusion, nervousness, rash or itching . It should not be used if you have bleeding or a blockage in your digestive tract (stomach or intestines), a bladder obstruction, or if you are unable to urinate .
properties
IUPAC Name |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUTQOUKAMGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023053 | |
Record name | Flavoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Flavoxate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.54e-02 g/L | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flavoxate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Flavoxate acts as a direct antagonist at muscarinic acetylcholine receptors in cholinergically innervated organs. Its anticholinergic-parasympatholytic action reduces the tonus of smooth muscle in the bladder, effectively reducing the number of required voids, urge incontinence episodes, urge severity and improving retention, facilitating increased volume per void. | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Product Name |
Flavoxate | |
CAS RN |
15301-69-6 | |
Record name | Flavoxate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15301-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Flavoxate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Flavoxate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flavoxate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLAVOXATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Flavoxate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232-234 | |
Record name | Flavoxate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01148 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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